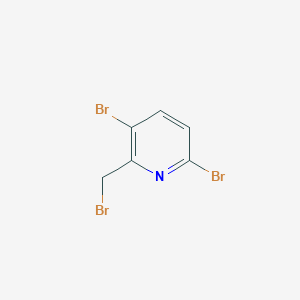

Pyridine, 3,6-dibromo-2-(bromomethyl)-

Description

Contextual Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov This structural motif is ubiquitous in a vast array of naturally occurring compounds, including essential vitamins like niacin and pyridoxine, coenzymes, and alkaloids. nih.govlifechemicals.com Its significance extends profoundly into synthetic chemistry, where pyridine-based scaffolds are among the most extensively utilized frameworks for drug design and discovery. nih.gov In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance in the pharmaceutical industry. nih.govlifechemicals.comrsc.org

The widespread application of the pyridine scaffold stems from several key properties. As a polar and ionizable aromatic molecule, it can enhance the aqueous solubility and bioavailability of less soluble compounds, a critical factor in drug development. researchgate.net Furthermore, the pyridine ring is synthetically versatile, allowing for straightforward conversion into a multitude of functional derivatives. nih.gov This adaptability makes it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its derivatives have found applications not only in medicine but also as functional nanomaterials, specialized ligands in organometallic chemistry, and components in asymmetric catalysis. nih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive (Diuretic) |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-cancer drug |

| Etoricoxib | Anti-inflammatory |

This table presents a selection of pharmaceuticals that incorporate the pyridine ring, illustrating the scaffold's broad therapeutic relevance. lifechemicals.comchemrxiv.org

The Role of Halogenation in Pyridine Functionalization Chemistry

Halogenation is a fundamental and powerful strategy for the functionalization of pyridine rings. nih.gov The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the pyridine scaffold creates a "synthetic handle"—a reactive site that enables a wide array of subsequent chemical transformations. chemrxiv.org Halopyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex ligands for metal catalysts. nih.gov The carbon-halogen (C–Hal) bond is a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. chemrxiv.orgnbinno.com

However, the direct halogenation of pyridine is not trivial. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards standard electrophilic aromatic substitution (EAS) reactions that are common for other arenes like benzene. nih.govnih.gov Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can limit their applicability to complex molecules. chemrxiv.orgnih.gov

A primary challenge in pyridine halogenation is achieving regioselectivity—the ability to install a halogen at a specific position on the ring. nih.gov Traditional EAS methods tend to favor substitution at the C-3 position, while nucleophilic substitutions are directed to the C-2 and C-4 positions. nih.gov To overcome these limitations, modern synthetic chemistry has focused on developing novel and milder methods for the selective halogenation of pyridines, as summarized in the table below.

Table 2: Modern Strategies for Regioselective Halogenation of Pyridines

| Strategy | Target Position(s) | Description |

|---|---|---|

| Pyridine N-Oxide Activation | C-2, C-4 | The N-oxide derivative activates the ring towards electrophilic attack, particularly at the 2- and 4-positions, allowing for halogenation under milder conditions. nih.gov |

| Directed Metalation-Halogenation | C-2, C-4 | A directing group on the pyridine ring guides a metalating agent (e.g., a strong base) to an adjacent position, which is then trapped with a halogen source. nih.gov |

| Phosphonium (B103445) Salt Displacement | C-4 | A phosphine (B1218219) reagent is installed at the 4-position, forming a phosphonium salt that can be subsequently displaced by a halide nucleophile. nih.gov |

| Zincke Imine Intermediates | C-3 | The pyridine ring is temporarily opened to form a reactive acyclic Zincke imine, which undergoes highly regioselective halogenation before the ring is closed to yield the 3-halopyridine. chemrxiv.orgresearchgate.net |

This table outlines advanced synthetic methods designed to control the position of halogenation on the pyridine ring.

Overview of Pyridine, 3,6-dibromo-2-(bromomethyl)- within Advanced Organic Synthesis Research

The compound Pyridine, 3,6-dibromo-2-(bromomethyl)- represents a highly functionalized building block designed for advanced organic synthesis. While specific research focusing exclusively on this exact molecule is not extensively detailed in the literature, its synthetic potential can be inferred from the known reactivity of its constituent functional groups. It combines the features of a dibrominated pyridine ring with a reactive bromomethyl side chain, offering multiple points for chemical modification.

This trifunctional structure is a versatile intermediate. The two bromine atoms attached directly to the pyridine ring at the 3- and 6-positions serve as distinct sites for metal-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of new aryl, alkyl, or other functional groups, enabling the construction of complex molecular architectures. The bromomethyl group at the 2-position is a potent electrophile, highly susceptible to nucleophilic substitution. This allows for the facile attachment of a wide range of moieties, including amines, alcohols, thiols, and carbon nucleophiles, effectively tethering the pyridine scaffold to other molecular fragments.

The strategic placement of these three bromine atoms makes Pyridine, 3,6-dibromo-2-(bromomethyl)- an attractive precursor for synthesizing polysubstituted pyridines with precise control over the substitution pattern. Such compounds are of significant interest in the development of novel ligands for catalysis, functional materials, and as scaffolds in medicinal chemistry. Its structure is an amalgamation of the reactive features found in related, well-studied compounds like 3,6-dibromo-2-methylpyridine (B1302955) and 2,6-bis(bromomethyl)pyridine. nbinno.comnih.gov

Table 3: Physicochemical Properties of Structurally Related Brominated Pyridines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 3,6-Dibromo-2-methylpyridine | C₆H₅Br₂N | 250.92 | 34-38 |

| 2,6-Bis(bromomethyl)pyridine | C₇H₇Br₂N | 264.95 | 85-87 |

| 3-Bromo-2-(bromomethyl)pyridine | C₆H₅Br₂N | 250.92 | Not Available |

Academic Research Trends and Unaddressed Gaps in Halogenated Pyridine Chemistry

The field of halogenated pyridine chemistry is dynamic, with current research trends driven by the need for greater efficiency, selectivity, and sustainability in synthetic methods. A major trend is the development of novel C–H functionalization reactions that can directly install a halogen atom onto the pyridine ring without pre-functionalization, thereby shortening synthetic sequences and improving atom economy. researchgate.net This includes late-stage halogenation, where a halogen is introduced into a complex, drug-like molecule at a late step in the synthesis, allowing for rapid generation of analogues for structure-activity relationship studies. chemrxiv.orgnih.gov The use of unconventional intermediates, such as the aforementioned Zincke imines and heterocyclic phosphonium salts, represents a cutting-edge approach to overcoming the inherent reactivity challenges of the pyridine ring and achieving previously difficult transformations. nih.govmountainscholar.org

Despite these significant advances, several unaddressed gaps and challenges remain. A long-standing problem in synthetic chemistry is the absence of broadly applicable and highly selective methods for the direct halogenation of the C-3 position in pyridines, especially for substrates that lack activating or directing groups. chemrxiv.orgchemrxiv.org While new methods are emerging, their substrate scope can be limited, and they may not be suitable for all classes of pyridine derivatives. chemrxiv.org

Furthermore, many existing protocols still rely on harsh reagents or stoichiometric promoters, creating a need for the development of milder catalytic systems that are more environmentally benign. Achieving perfect regiocontrol in the halogenation of pyridines that already bear multiple substituents continues to be a formidable challenge. The interplay of electronic and steric effects from existing groups can lead to mixtures of isomers that are difficult to separate. Future research will likely focus on designing more sophisticated catalysts and reagents that can discern between multiple C–H bonds on a complex pyridine scaffold to achieve pinpoint accuracy in halogen placement.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br3N |

|---|---|

Molecular Weight |

329.81 g/mol |

IUPAC Name |

3,6-dibromo-2-(bromomethyl)pyridine |

InChI |

InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |

InChI Key |

DFCZRLQMEMTBKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)CBr)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Strategies for Pyridine, 3,6 Dibromo 2 Bromomethyl

Regioselective Bromination of the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene. wikipedia.org Direct bromination often requires harsh conditions and can lead to a mixture of products. chemrxiv.org Consequently, more sophisticated methods are required to achieve the desired 3,6-dibromo substitution pattern.

Direct electrophilic aromatic substitution (SEAr) on pyridine is inherently difficult. The nitrogen atom deactivates the ring towards electrophiles and, under acidic conditions typical for halogenation, becomes protonated, further increasing this deactivation. wikipedia.org When substitution does occur, it is generally directed to the C3 (meta) position. youtube.com

To overcome this low reactivity and control the regioselectivity, a common strategy involves the use of pyridine N-oxides. The N-oxide group is an activating group that significantly increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions, making it more susceptible to electrophilic attack. wikipedia.orgresearchgate.net This allows for bromination under milder conditions. For the synthesis of a 3,6-dibromo derivative, a multi-step strategy could be envisioned starting from a substituted pyridine N-oxide, followed by deoxygenation. Another approach involves using highly reactive brominating agents or specific reaction conditions to force the substitution. acs.org For instance, bromination of certain pyridine derivatives at high temperatures can yield meta-substituted products. youtube.com

Table 1: Comparison of Electrophilic Bromination Conditions for Pyridine Derivatives

| Starting Material | Reagent(s) | Conditions | Product(s) | Yield | Reference |

| Pyridine | Br2, Oleum | 130-140 °C | 3-Bromopyridine, 3,5-Dibromopyridine | Moderate | acs.org |

| Pyridine N-Oxide | Br2, Ac2O | Not specified | 4-Bromopyridine N-oxide | Not specified | youtube.com |

| Fused Pyridine N-Oxides | p-Ts2O, TBABr | Mild | C2-Brominated products | High |

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing positions adjacent to a directing metalating group (DMG), overcoming the inherent regiochemical preferences of the ring system. nih.govznaturforsch.com In the context of pyridine synthesis, a DMG can direct a strong base, such as an organolithium reagent, to abstract a proton from an adjacent carbon. The resulting organometallic intermediate can then be trapped with an electrophilic bromine source (e.g., Br₂, CBr₄) to introduce a bromine atom with high regioselectivity. znaturforsch.com

This technique is particularly useful for introducing substituents at the C2 and C6 positions. For the synthesis of Pyridine, 3,6-dibromo-2-(bromomethyl)-, one could envision a scenario starting with a 2-methyl-3-bromopyridine derivative where a suitable directing group at either the nitrogen or another position on the ring facilitates metalation and subsequent bromination at the C6 position. Various lithium amides or alkyllithium reagents can be employed for the deprotonation step. znaturforsch.comznaturforsch.com

Transition-metal-catalyzed C-H activation has emerged as a step-economical approach to functionalize pyridine rings directly. beilstein-journals.org These methods avoid the need for pre-functionalized substrates often required in classical approaches. Catalytic systems based on palladium, rhodium, or iridium can enable the direct introduction of functional groups with high regioselectivity. beilstein-journals.orgresearchgate.net

For instance, iridium-catalyzed C-H borylation can introduce a boronate ester at a specific position on the pyridine ring, which can then be converted to a bromide via subsequent halogenation. rsc.org The regioselectivity of the borylation is often controlled by steric and electronic factors, and the presence of a substituent at the C2 position can direct the borylation to the C6 position. rsc.org Similarly, palladium-catalyzed C-H functionalization reactions, often guided by a directing group, can be used to install various bonds, including C-Br bonds, at specific sites. beilstein-journals.org

Selective Bromination of the Methyl Group at Position 2

The introduction of a bromine atom onto the methyl group of a 2-methylpyridine (2-picoline) derivative is typically achieved through a free radical pathway. This transformation is analogous to benzylic bromination.

The most common method for the bromination of alkyl groups adjacent to an aromatic ring is the Wohl-Ziegler reaction. nih.govscientificupdate.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. daneshyari.comwikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a free radical chain mechanism. The initiator generates a small amount of bromine radicals (Br•), which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a molecule of NBS or Br₂ to form the bromomethyl product and a new bromine radical, propagating the chain. masterorganicchemistry.com The use of NBS is advantageous because it maintains a low, constant concentration of Br₂, which favors radical substitution over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com Studies on the bromination of 2-picoline with NBS have shown the formation of 2-(bromomethyl)pyridine. daneshyari.comnih.gov

Table 2: Conditions for Radical Bromination of 2-Picoline Derivatives

| Substrate | Reagent(s) | Initiator/Conditions | Solvent | Product | Reference |

| 2-Picoline | NBS | Not specified | CCl₄ | 2-(Bromomethyl)pyridine | daneshyari.comnih.gov |

| Toluene (B28343) | NBS, BPO | Reflux | CCl₄ | Benzyl (B1604629) bromide | scientificupdate.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 60 °C | 1,2-Dichlorobenzene | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | |

| Toluene derivatives | DBDMH, ZrCl₄ | Room Temperature | Dichloromethane | Benzyl bromide derivatives | nih.gov |

A significant challenge in the radical bromination of methyl groups is preventing over-bromination, which leads to the formation of dibromomethyl (-CHBr₂) and tribromomethyl (-CBr₃) byproducts. scientificupdate.com Achieving selective mono-bromination is crucial for the synthesis of Pyridine, 3,6-dibromo-2-(bromomethyl)-.

Several factors can be manipulated to control the extent of bromination:

Stoichiometry : Using a controlled amount of NBS (typically 1.0-1.1 equivalents) is the most straightforward method to favor mono-bromination.

Reaction Time and Temperature : Shorter reaction times and lower temperatures can help minimize over-reaction. Continuous monitoring of the reaction, for instance by TLC or GC, is often necessary to stop the reaction upon consumption of the starting material.

Solvent : The choice of solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride (historically) or 1,2-dichlorobenzene are commonly used.

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters such as temperature, residence time, and stoichiometry, which can significantly improve the selectivity for mono-bromination over di-bromination. scientificupdate.com

By carefully optimizing these conditions, it is possible to maximize the yield of the desired mono-brominated product while minimizing the formation of poly-brominated species.

Alternative Brominating Agents for Benzylic Positions

The selective bromination of the methyl group at the benzylic position of a substituted pyridine is a critical step in the synthesis of the target compound. While N-bromosuccinimide (NBS) is the most common reagent for this transformation, typically involving a radical initiator under thermal or photochemical conditions, several alternatives have been explored to improve reaction efficiency, selectivity, and safety. commonorganicchemistry.comdaneshyari.comchadsprep.com

One of the most effective alternatives is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govgoogle.com DBDMH has a high content of active bromine, good storage stability, and is often superior to NBS in terms of reaction speed and yield. google.com Its efficacy can be significantly enhanced through Lewis acid catalysis. For instance, the use of Zirconium(IV) chloride (ZrCl₄) as a catalyst allows the benzylic bromination to proceed efficiently under mild conditions, such as at room temperature, which is a significant improvement over the high temperatures typically required for traditional Wohl-Ziegler brominations. nih.gov In contrast, Brønsted acids tend to promote electrophilic aromatic ring bromination rather than side-chain substitution. nih.gov

Elemental bromine (Br₂) can also be used for benzylic bromination, but it is generally less selective than NBS or DBDMH. daneshyari.com Its use often leads to the formation of hydrogen bromide (HBr) as a byproduct, which can catalyze competing acid-catalyzed bromination on the aromatic ring, reducing the yield of the desired product. daneshyari.comchadsprep.com Other N-bromo compounds, such as N-bromophthalimide, have been investigated but generally exhibit lower reactivity compared to NBS. manac-inc.co.jp

Recent research has also explored more environmentally benign methods. An approach using concentrated solar radiation (CSR) as an energy source for the reaction has been developed, which allows for solvent-free conditions without the need for chemical radical initiators. researchgate.net Another method employs a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system, though this reagent pair is considered aggressive. researchgate.net

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), heat or UV light, non-polar solvent (e.g., CCl₄) commonorganicchemistry.comdaneshyari.com | High selectivity for benzylic position, byproduct (succinimide) is easily removed. daneshyari.com | Requires radical initiator and often elevated temperatures; CCl₄ is an ozone-depleting solvent. nih.govresearchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical initiator or Lewis acid (e.g., ZrCl₄) catalysis, can proceed at room temperature. nih.govgoogle.com | High active bromine content, often faster and higher yielding than NBS, milder conditions possible with catalysis. nih.govgoogle.com | Can lead to polybromination if conditions are not controlled. google.com |

| Bromine (Br₂) | Heat or UV light. | Readily available and inexpensive. | Less selective, generates HBr which can cause side reactions (ring bromination). daneshyari.comchadsprep.com |

Convergent and Divergent Synthetic Routes to Pyridine, 3,6-dibromo-2-(bromomethyl)-

The construction of a highly substituted molecule like 3,6-dibromo-2-(bromomethyl)pyridine can be approached through various strategic plans, including divergent and convergent syntheses.

A divergent synthetic strategy begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. nih.gov For instance, starting from 2-methylpyridine, a divergent approach could be employed to create a library of polyhalogenated derivatives by varying the sequence and type of halogenation on both the pyridine ring and the methyl side chain. This allows for the synthesis of not only the target compound but also other isomers or derivatives with different halogenation patterns from a single starting material.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the final stages. While less common for a relatively small molecule like 3,6-dibromo-2-(bromomethyl)pyridine, a hypothetical convergent route could involve the preparation of a suitably functionalized pyridine ring fragment and a separate bromomethyl unit, followed by their coupling. However, linear, sequential strategies are generally more practical for this specific target.

A common and logical approach to synthesizing 3,6-dibromo-2-(bromomethyl)pyridine is through the sequential bromination of a simpler precursor, such as 2-methylpyridine (2-picoline). There are two primary sequences for this strategy:

Ring Bromination Followed by Side-Chain Bromination: This route begins with the dibromination of the 2-methylpyridine ring. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging, often requiring harsh conditions like high temperatures and strong Lewis or Brønsted acids. chemrxiv.orgnih.gov The nitrogen atom's inductive effect deactivates the ring, influencing the regioselectivity of the bromination. daneshyari.com Once the 3,6-dibromo-2-methylpyridine (B1302955) intermediate is obtained, the final step is the free-radical bromination of the methyl group to the bromomethyl group, typically using NBS or DBDMH with a radical initiator. commonorganicchemistry.comgoogle.com

An alternative to building the molecule from a simple picoline is to start with a pyridine precursor that already possesses some of the required halogen atoms. This often involves halogen-exchange reactions or the functionalization of a pre-halogenated ring.

A viable strategy starts with 2,6-dibromopyridine (B144722). mdpi.comresearchgate.net One of the bromo groups can be selectively converted into a functional handle. For example, a metal-halogen exchange using a Grignard reagent (such as isopropylmagnesium chloride lithium chloride complex) or an organolithium reagent can generate a nucleophilic species at the 6-position. mdpi.com This intermediate can then react with an electrophile like N,N-dimethylformamide (DMF), followed by reduction, to install a hydroxymethyl group. This alcohol, 2-bromo-6-(hydroxymethyl)pyridine, can then be converted to the desired 2-bromo-6-(bromomethyl)pyridine using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid. mdpi.comrsc.org The final step would be the regioselective bromination of the remaining open position on the ring (C-3), which may require specific directing strategies to achieve the desired outcome. This approach leverages the existing halogenation pattern to build complexity in a controlled manner.

Reaction Optimization and Process Development for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of 3,6-dibromo-2-(bromomethyl)pyridine necessitates careful optimization of each reaction step. Process development focuses on identifying key parameters that control selectivity and minimize the formation of byproducts, such as isomers or poly-brominated species.

For the crucial benzylic bromination step, several factors are critical. The choice of solvent can influence the reaction pathway; non-polar solvents like carbon tetrachloride or cyclohexane favor the desired free-radical side-chain bromination, whereas polar solvents can promote competing electrophilic ring bromination. daneshyari.com Temperature control is also vital, as high temperatures can lead to over-bromination or degradation.

A key optimization strategy involves controlling the concentration of the brominating agent. A patent for the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-dimethylpyridine using DBDMH highlights the importance of the slow, dropwise addition of the brominating agent and the radical initiator to the reaction mixture. google.com This technique maintains a low concentration of the brominating reagent, which suppresses the formation of multi-brominated byproducts and enhances the purity and yield of the target compound. google.com The molar ratio of the brominating agent to the substrate is also a critical parameter; using a slight excess may be necessary for full conversion, but a large excess can lead to unwanted side products. google.com

| Parameter | Condition A (Non-Optimized) | Condition B (Optimized) | Observed Outcome |

|---|---|---|---|

| Reagent Addition | All reagents added at once | Slow, dropwise addition over 1.5-2h | Optimized addition reduces poly-brominated byproducts and increases purity. |

| Reaction Time | 1 hour | > 2 hours | Shorter time leads to incomplete reaction or mono-bromination, lowering yield. |

| Temperature | Ambient | 80 °C | Elevated temperature is required for efficient radical initiation and reaction rate. |

| Molar Ratio (DBDMH:Substrate) | > 2.5 : 1 | ~ 2 : 1 | Careful control of stoichiometry prevents over-bromination. |

Optimization of the ring bromination steps similarly involves a careful selection of the catalyst (e.g., Lewis vs. Brønsted acid), solvent, and temperature to control the regioselectivity and prevent side reactions. nih.gov By systematically adjusting these parameters, a robust and scalable process for the synthesis of Pyridine, 3,6-dibromo-2-(bromomethyl)- can be developed.

Iii. Reactivity and Mechanistic Investigations of Pyridine, 3,6 Dibromo 2 Bromomethyl

Reactivity of the Bromomethyl Moiety (2-Position)

The 2-(bromomethyl) group is analogous to a benzyl (B1604629) bromide, exhibiting high reactivity toward nucleophilic attack. The proximity of the pyridine (B92270) nitrogen atom influences the stability of potential intermediates, and the steric hindrance from the adjacent bromine atom at the 3-position can also play a role in its reaction kinetics.

The carbon-bromine bond in the bromomethyl group is highly susceptible to cleavage by nucleophiles. These displacement reactions can proceed through either a bimolecular (SN2) or, less commonly, a unimolecular (SN1) pathway.

The SN2 pathway is generally favored for primary halides like the 2-(bromomethyl) group. libretexts.org This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of configuration at the carbon center. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For Pyridine, 3,6-dibromo-2-(bromomethyl)-, the electron-deficient nature of the pyridine ring enhances the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the bromide ion.

An SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely but cannot be entirely ruled out, particularly with weakly nucleophilic solvents (solvolysis). The stability of the resulting 2-picolyl carbocation would be a determining factor. While benzylic carbocations are stabilized by resonance, the electron-withdrawing nature of the dibrominated pyridine ring would destabilize an adjacent positive charge, making the SN1 pathway energetically unfavorable compared to the SN2 pathway.

One of the most characteristic reactions of the 2-(bromomethyl) group is its reaction with tertiary amines or other pyridine derivatives to form quaternary ammonium (B1175870) or pyridinium (B92312) salts. researchgate.netnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the nucleophilic amine attacks the electrophilic methylene carbon of the bromomethyl group in a classic SN2 displacement.

For instance, reaction with a tertiary amine like triethylamine (B128534) would yield 3,6-dibromo-2-((triethylammonio)methyl)pyridine bromide. Similarly, reaction with another pyridine molecule, such as 4-picoline, would result in the formation of a bipyridinium salt. nih.gov These reactions are typically facile and proceed under mild conditions, often by simply mixing the reactants in a suitable solvent like toluene (B28343) or acetonitrile (B52724) at room temperature or with gentle heating. nih.govnih.gov The resulting pyridinium salts are often crystalline solids and have applications as ionic liquids, phase-transfer catalysts, and precursors for other functional molecules. researchgate.net

The high reactivity of the bromomethyl group makes it an excellent electrophilic partner in intramolecular cyclization reactions to form fused heterocyclic systems. If a nucleophilic center is present elsewhere in the molecule or is introduced, it can attack the bromomethyl carbon to form a new ring.

A common strategy involves the initial substitution of the bromide with a suitable nucleophile that contains an additional reactive site. For example, reaction with a 2-aminopyridine (B139424) could be followed by an intramolecular cyclization to form an imidazopyridine derivative. Research on related systems has shown that 2-(aminomethyl)pyridines can undergo cyclocondensation with electrophiles to yield imidazo[1,5-a]pyridines. beilstein-journals.org By analogy, if the nitrogen of an amino group, introduced at a substituent on the 3- or 6-position, were to attack the 2-(bromomethyl) group, it could lead to the formation of novel fused-ring systems. Such intramolecular reactions are often entropically favored over their intermolecular counterparts. libretexts.org

Reactivity of the Aryl Bromine Atoms (3- and 6-Positions)

The two bromine atoms attached directly to the pyridine ring are significantly less reactive towards classical nucleophilic aromatic substitution than the bromomethyl group. However, they are ideal handles for modification via transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org

A key aspect of the reactivity of Pyridine, 3,6-dibromo-2-(bromomethyl)- is the potential for regioselective functionalization of the C-3 and C-6 positions. The electronic environment of the pyridine ring dictates the relative reactivity of these two positions. The positions ortho (2 and 6) and para (4) to the ring nitrogen are the most electron-deficient and generally the most reactive in palladium-catalyzed cross-coupling reactions. Therefore, the bromine at the C-6 position is expected to be significantly more reactive than the bromine at the C-3 position. This difference in reactivity can be exploited to perform sequential, site-selective cross-coupling reactions, first at the more reactive C-6 position under milder conditions, followed by a second coupling at the less reactive C-3 position under more forcing conditions.

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for elaborating the 3,6-dibromopyridine core. These reactions generally involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is one of the most widely used C-C bond-forming reactions. mdpi.comnih.gov For 3,6-dibromo-2-(bromomethyl)pyridine, selective coupling at the more reactive C-6 position can be achieved with a variety of aryl- and vinylboronic acids. Subsequent coupling at the C-3 position would require harsher conditions or a more active catalyst system. The choice of catalyst, ligand, and base is crucial for achieving high yields and controlling regioselectivity. rsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. libretexts.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. Similar to the Suzuki coupling, regioselective Stille couplings can be performed on dihalopyridines. By carefully controlling the reaction conditions, it is possible to selectively introduce an aryl, vinyl, or alkynyl group at the C-6 position, leaving the C-3 bromine available for further transformation. uwindsor.ca

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are more reactive than their boron or tin counterparts, often allowing for reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This methodology is highly effective for coupling with various organic halides, including those on heterocyclic systems like pyridine. researchgate.netorgsyn.orgresearchgate.net The enhanced reactivity of organozinc compounds can be particularly useful for coupling at the less reactive C-3 position after the C-6 position has been functionalized.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce vinyl groups at the 3- and 6-positions of the pyridine ring. Regiocontrol can again be achieved by leveraging the differential reactivity of the two C-Br bonds, allowing for selective vinylation at the C-6 position. semanticscholar.org

The table below summarizes typical conditions and regioselectivity observed in palladium-catalyzed cross-coupling reactions of analogous dihalopyridine systems.

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Major Product/Regioselectivity |

| Suzuki-Miyaura | 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ / TlOH | 25°C | Coupling at C-2 position researchgate.net |

| Suzuki-Miyaura | 2,6-Dichloronicotinic acid | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | MeOH, reflux | Coupling at C-6 position rsc.org |

| Negishi | 2,5-Dibromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF, reflux | Selective coupling at C-2 position researchgate.net |

| Buchwald-Hartwig | 3-Halo-2-aminopyridine | Morpholine | RuPhos-precatalyst / LiHMDS | THF, 65°C | C-N coupling at C-3 position nih.gov |

| Heck | 3,5-Dibromo-4-pyrone | Methyl acrylate | PdCl₂ / DBBIB / Et₃N | 130°C | Mono- and di-vinylation semanticscholar.org |

This table is illustrative and based on data from similar dihalopyridine or dihalopyrone systems to infer the potential reactivity and selectivity for Pyridine, 3,6-dibromo-2-(bromomethyl)-.

Carbon-Heteroatom Bond Formation: Beyond C-C bond formation, palladium catalysis is extensively used for constructing C-N, C-O, and C-S bonds. The Buchwald-Hartwig amination is the premier method for C-N bond formation, coupling aryl halides with primary or secondary amines. wikipedia.orgyoutube.com This reaction would be highly effective for introducing a wide variety of nitrogen-based functional groups at the C-6 and C-3 positions of the target molecule. nih.govchemspider.com Analogous palladium-catalyzed methods exist for the coupling of alcohols, phenols (C-O bond formation), and thiols (C-S bond formation), further highlighting the synthetic utility of the aryl bromide handles on this scaffold. rsc.org

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formation

Copper-Mediated Coupling Reactions

Copper-catalyzed and copper-mediated cross-coupling reactions are well-established methods for the formation of carbon-heteroatom and carbon-carbon bonds, often providing a complementary approach to palladium- or nickel-catalyzed systems. organic-chemistry.org For a substrate such as Pyridine, 3,6-dibromo-2-(bromomethyl)-, the aryl bromides at the C-3 and C-6 positions are the primary sites for these transformations. Copper catalysis is particularly effective for Ullmann-type reactions, including C-N, C-O, and C-S bond formation.

Research on related polyhalogenated pyridines suggests that the C-6 bromide, being alpha to the ring nitrogen, exhibits enhanced reactivity in such couplings compared to the C-3 bromide. This selectivity is attributed to the electronic activation and potential chelation effects involving the pyridine nitrogen. Typical copper-mediated reactions involve a copper(I) or copper(II) salt, a ligand (such as phenanthroline or a diamine), and a base. These methods can be used to introduce amines, alcohols, or thiols. rsc.org For instance, coupling with various amines or phenols can proceed under relatively mild conditions to selectively functionalize the pyridine ring.

A study on the functionalization of 2,6-dibromopyridine (B144722) demonstrated a selective copper-catalyzed C-N bond-forming reaction, highlighting the ability to achieve mono-amination at one of the bromine-substituted positions. researchgate.net This precedent suggests that a similar selective coupling could be achieved at the C-6 position of Pyridine, 3,6-dibromo-2-(bromomethyl)-, likely leaving the C-3 and benzylic bromides intact under carefully controlled conditions.

Table 1: Representative Copper-Mediated Coupling Reactions on Halopyridine Systems

| Entry | Coupling Partner | Catalyst/Ligand | Base | Product Type | Typical Yield |

| 1 | Aniline | CuI / L-proline | K₂CO₃ | N-Aryl Pyridine | Good |

| 2 | Phenol | Cu₂(OAc)₄ / Pyridine | Cs₂CO₃ | O-Aryl Pyridine | Moderate-Good |

| 3 | Alkanethiol | Cu(OAc)₂ / Pyridine | N/A | S-Alkyl Pyridine | Good |

| 4 | Boronic Acid | Cu(OAc)₂ | Pyridine | Aryl Pyridine | Moderate-Good |

Note: This table illustrates typical conditions for copper-mediated couplings on aryl bromides and is predictive for the aryl bromide positions on the target molecule.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. semanticscholar.org Nickel catalysts are particularly adept at activating C-Br bonds on electron-deficient heterocycles for reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations. The aryl bromide positions (C-3 and C-6) of Pyridine, 3,6-dibromo-2-(bromomethyl)- are prime candidates for such transformations.

The reactivity of the C-Br bonds in nickel-catalyzed processes is expected to follow the order C-6 > C-3, analogous to other metal-catalyzed reactions. This allows for potential regioselective functionalization. For example, a Suzuki coupling with an arylboronic acid could be directed to the C-6 position by careful selection of the nickel catalyst, ligand, and reaction conditions. nih.gov Furthermore, nickel catalysis is effective in reductive coupling reactions, where an external reductant like zinc or manganese is used to couple two electrophiles. rsc.orgrsc.org This opens up the possibility of coupling the aryl bromide moieties with other alkyl or aryl halides.

Mechanistic studies indicate that many nickel-catalyzed cross-couplings can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The choice of ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), is crucial for modulating the catalyst's reactivity and achieving the desired selectivity. dicp.ac.cn

Table 2: Potential Nickel-Catalyzed Transformations

| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Expected Product |

| 1 | Suzuki Coupling | Phenylboronic acid | NiCl₂(dppp) | Base, Solvent, Heat | 3-Bromo-2-(bromomethyl)-6-phenylpyridine |

| 2 | Negishi Coupling | Alkylzinc chloride | Ni(acac)₂ / Ligand | Solvent, RT | 6-Alkyl-3-bromo-2-(bromomethyl)pyridine |

| 3 | Buchwald-Hartwig | Secondary Amine | Ni(COD)₂ / Ligand | Base, Solvent, Heat | 6-Amino-3-bromo-2-(bromomethyl)pyridine |

| 4 | Reductive Coupling | Alkyl Bromide | NiBr₂ / Ligand | Mn or Zn reductant | 6-Alkyl-3-bromo-2-(bromomethyl)pyridine |

Note: This table outlines plausible nickel-catalyzed reactions at the more reactive C-6 position of the target compound based on established methodologies.

Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Pyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly with good leaving groups at the ortho (C-2, C-6) and para (C-4) positions. stackexchange.comyoutube.com In Pyridine, 3,6-dibromo-2-(bromomethyl)-, the bromide at the C-6 position is highly activated towards SNAr. The attack of a nucleophile at C-6 generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative ring nitrogen. libretexts.orglibretexts.org This stabilization provides a low-energy pathway for the substitution to occur.

In contrast, the bromide at the C-3 position is not directly activated for SNAr, as nucleophilic attack at this position does not allow for resonance delocalization of the resulting negative charge onto the nitrogen atom. stackexchange.com Therefore, a high degree of regioselectivity is expected, with strong nucleophiles such as alkoxides, thiolates, or amines preferentially displacing the C-6 bromide.

However, the presence of the highly reactive bromomethyl group at the C-2 position presents a competing reaction pathway. This benzylic bromide is an excellent electrophile for standard SN2 reactions. Consequently, the choice of nucleophile and reaction conditions is critical to control the chemoselectivity between SNAr at C-6 and SN2 at the bromomethyl group.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert aryl halides into valuable organometallic reagents, which can then be trapped with various electrophiles. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or magnesium-based reagents like i-PrMgCl·LiCl. znaturforsch.com The rate of exchange generally follows the trend I > Br > Cl. princeton.edu

For Pyridine, 3,6-dibromo-2-(bromomethyl)-, performing a halogen-metal exchange presents a regioselectivity challenge. The acidity of the proton alpha to a halogen and the directing effect of the nitrogen atom can influence the site of metalation. It is well-documented that in di- or polyhalopyridines, the halogen at the most acidic position or the one that provides the most stable organometallic intermediate is preferentially exchanged. mdpi.com The C-6 position is electronically activated by the adjacent nitrogen, potentially making it the most likely site for initial halogen-lithium exchange.

Once the organometallic intermediate is formed, for instance, 3-bromo-2-(bromomethyl)pyridin-6-yl-lithium, it can be quenched with a wide array of electrophiles to install a new functional group. This two-step sequence provides a powerful method for regioselective functionalization.

Table 3: Predicted Halogen-Metal Exchange and Electrophilic Quenching

| Entry | Reagent | Electrophile (E+) | Quenched Product (at C-6) |

| 1 | n-BuLi, -78 °C | DMF | 3-Bromo-2-(bromomethyl)pyridine-6-carbaldehyde |

| 2 | i-PrMgCl·LiCl | CO₂ | 3-Bromo-2-(bromomethyl)pyridine-6-carboxylic acid |

| 3 | t-BuLi, -78 °C | I₂ | 3-Bromo-2-(bromomethyl)-6-iodopyridine |

| 4 | n-BuLi, -78 °C | TMSCl | 3-Bromo-2-(bromomethyl)-6-(trimethylsilyl)pyridine |

Note: This table shows potential outcomes assuming selective halogen-metal exchange at the C-6 position.

Chemoselective and Regioselective Functionalization Studies

The synthetic utility of Pyridine, 3,6-dibromo-2-(bromomethyl)- is largely defined by the ability to selectively address one of its three distinct C-Br bonds. The development of chemoselective and regioselective functionalization strategies is therefore a key area of investigation.

Differential Reactivity between Benzylic and Aryl Halogen Atoms

The three bromine atoms in the molecule exhibit a clear hierarchy of reactivity governed by the nature of the carbon atom to which they are attached.

Benzylic Bromide (-CH₂Br): This is the most reactive site towards nucleophilic substitution via an SN2 mechanism. The C-Br bond is relatively weak, and the transition state is stabilized by the adjacent pyridine ring. Reactions with soft nucleophiles (e.g., thiols, cyanides) or hindered nucleophiles under mild, non-basic conditions are expected to occur exclusively at this position.

Aryl Bromide at C-6: This position is the most reactive of the two aryl bromides. It is activated towards SNAr due to its ortho relationship with the ring nitrogen. It is also the preferred site for many transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange due to electronic activation.

Aryl Bromide at C-3: This is the least reactive of the three bromine atoms. It is not activated towards SNAr and is less reactive in metal-catalyzed couplings compared to the C-6 position. Functionalization at this site typically requires harsher conditions or prior functionalization of the other two positions.

This predictable reactivity order is the foundation for designing selective synthetic routes. nih.gov

Orthogonal Functionalization Strategies

An orthogonal functionalization strategy allows for the stepwise modification of multiple reactive sites in a molecule, where each step proceeds selectively without affecting the other sites. The distinct reactivity of the three C-Br bonds in Pyridine, 3,6-dibromo-2-(bromomethyl)- makes it an ideal substrate for such strategies.

A plausible orthogonal approach could proceed as follows:

Step 1: Benzylic Functionalization: The molecule could first be treated with a soft nucleophile (e.g., sodium thiophenoxide or potassium cyanide) at or below room temperature. This would selectively displace the benzylic bromide via an SN2 reaction, leaving the two aryl bromides untouched.

Step 2: C-6 Aryl Functionalization: The resulting 3,6-dibromo-2-(substituted-methyl)pyridine could then be subjected to a regioselective transition-metal-catalyzed reaction. For instance, a Suzuki or Sonogashira coupling using a nickel or palladium catalyst under carefully optimized conditions would likely react at the more activated C-6 position.

Step 3: C-3 Aryl Functionalization: Finally, the remaining bromide at the C-3 position could be functionalized. This might require more forcing conditions in a cross-coupling reaction or conversion to a more reactive organometallic species via halogen-metal exchange followed by electrophilic quench.

By exploiting the inherent differences in reactivity, a single starting material can be converted into a diverse library of trisubstituted pyridine derivatives with precise control over the substitution pattern.

Elucidation of Reaction Mechanisms and Kinetics

The elucidation of reaction mechanisms for this compound largely draws from established principles of physical organic chemistry and studies of analogous benzylic and pyridyl-methyl halides. The primary mechanistic pathways considered for the substitution of the bromine atom in the bromomethyl group are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The stability of the potential carbocation intermediate and steric hindrance around the reaction center are critical factors in determining whether the reaction proceeds via an SN1 or SN2 pathway.

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This mechanism is favored by strong nucleophiles and a lack of steric hindrance around the reaction site. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

Rate = k[Py-CH2Br][Nu-]

In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. This pathway is favored by conditions that stabilize the carbocation, such as polar, protic solvents, and weaker nucleophiles. The pyridine ring, particularly with its electron-withdrawing bromine substituents, is expected to have a significant electronic effect on the stability of an adjacent carbocation.

Influence of the Pyridine Ring

The nitrogen atom in the pyridine ring can play a crucial role in the reaction mechanism. It can potentially stabilize an adjacent carbocation through resonance, which would favor an SN1 pathway. However, the inductive effect of the electronegative nitrogen and the two bromine atoms would destabilize the carbocation. Computational studies on related systems could provide further insight into the relative stabilities of potential intermediates.

Kinetic Studies and Reaction Conditions

Kinetic experiments are essential for distinguishing between these mechanistic pathways. By systematically varying the concentrations of the reactants and the nature of the solvent, the rate law for the reaction can be determined.

For instance, a study of the reaction of 3,6-dibromo-2-(bromomethyl)pyridine with a given nucleophile in different solvents could yield the following hypothetical kinetic data:

| Solvent | Dielectric Constant (ε) | Observed Rate Constant (kobs) (s-1) | Proposed Dominant Mechanism |

| Hexane | 1.9 | 1.2 x 10-5 | SN2 |

| Dichloromethane | 9.1 | 8.5 x 10-5 | Mixed SN1/SN2 |

| Acetonitrile | 37.5 | 3.4 x 10-4 | SN1 |

| Water | 80.1 | 1.2 x 10-3 | SN1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend in reaction kinetics with varying solvent polarity.

The effect of the nucleophile's strength and concentration can also be tabulated from kinetic experiments to further elucidate the mechanism.

| Nucleophile | Concentration (M) | Initial Rate (M/s) | Order with respect to [Nucleophile] |

| Azide (N3-) | 0.1 | 2.5 x 10-6 | 1 |

| Azide (N3-) | 0.2 | 5.0 x 10-6 | 1 |

| Water (H2O) | (solvent) | 1.8 x 10-7 | ~0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how the reaction order with respect to the nucleophile can be determined.

A first-order dependence on the nucleophile concentration would be indicative of an SN2 mechanism, while a zero-order dependence would suggest an SN1 pathway.

Computational Modeling

Iv. Advanced Analytical and Spectroscopic Characterization in Research on Pyridine, 3,6 Dibromo 2 Bromomethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For "Pyridine, 3,6-dibromo-2-(bromomethyl)-", ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The pyridine (B92270) ring has two remaining protons. Their chemical shifts are influenced by the deshielding effect of the nitrogen atom and the bromine substituents. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton would appear as a doublet. The methylene protons of the -CH₂Br group would appear as a singlet, typically in the range of 4.5-5.0 ppm, due to the electron-withdrawing nature of the adjacent bromine atom and pyridine ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the bromomethyl group. The chemical shifts would be indicative of their electronic environment; carbons bonded to bromine would be significantly shifted, and their signals might be broadened due to the quadrupolar effect of the bromine nucleus.

2D NMR Techniques: To unambiguously assign all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the C4-H and C5-H protons, confirming their scalar coupling and adjacency on the pyridine ring.

NOESY: A NOESY spectrum reveals through-space proximity of protons. It would be expected to show a correlation between the methylene protons of the bromomethyl group and the aromatic proton at the C3 position (if present in a derivative) or potentially the nitrogen lone pair, providing crucial information about the molecule's preferred conformation in solution.

To illustrate, the NMR data for the related compound 2,6-Bis(bromomethyl)pyridine is presented below. chemicalbook.comrsc.org

| Technique | Nucleus | Observed Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | ¹H | 4.53 (s, 4H) | -CH₂Br protons |

| 7.37 (d, J=8.0 Hz, 2H) | H-3 and H-5 protons | ||

| 7.69 (t, J=7.8 Hz, 1H) | H-4 proton | ||

| ¹³C NMR (125 MHz, CDCl₃) | ¹³C | 33.8 | -CH₂Br carbon |

| 123.1 | C-3 and C-5 carbons | ||

| 138.4 | C-4 carbon | ||

| 157.0 | C-2 and C-6 carbons |

This interactive table provides representative NMR data for an analogous compound.

For "Pyridine, 3,6-dibromo-2-(bromomethyl)-", one would predict two doublets in the aromatic region for the H-4 and H-5 protons and a singlet around 4.5-4.9 ppm for the CH₂Br protons.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a compound like "Pyridine, 3,6-dibromo-2-(bromomethyl)-", obtaining suitable single crystals would allow for the unequivocal confirmation of its molecular structure. The resulting crystallographic data would detail the planarity of the pyridine ring, the orientation of the bromomethyl substituent, and the specific bond distances and angles for C-Br, C-N, and C-C bonds. Furthermore, analysis of the crystal packing could reveal important non-covalent interactions, such as halogen bonding (Br···Br or Br···N interactions) or π–π stacking between pyridine rings, which govern the material's solid-state properties.

As a reference, the crystallographic data for 2,6-Bis(bromomethyl)pyridine demonstrates the type of information obtained from an SC-XRD experiment. nih.gov The analysis shows that the bromomethyl groups extend to opposite sides of the pyridine ring. The crystal packing is characterized by stacks of molecules along the c-axis, with π–π stacking interactions between neighboring aromatic rings and a short Br···Br contact observed between adjacent molecules. nih.gov

| Parameter | Value for 2,6-Bis(bromomethyl)pyridine |

| Chemical Formula | C₇H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| Volume (ų) | 849.5 (3) |

| Intermolecular Interactions | π–π stacking (3.778 Å), Br···Br contact (3.6025 Å) |

This interactive table presents key crystallographic parameters for a structurally similar molecule. nih.gov

Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.

"Pyridine, 3,6-dibromo-2-(bromomethyl)-" contains three bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of three bromine atoms in the molecule will therefore result in a highly characteristic isotopic pattern for the molecular ion (M⁺) peak cluster. The cluster will consist of four main peaks (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with relative intensities following a binomial distribution, approximately in the ratio of 1:3:3:1. This distinctive pattern provides unambiguous confirmation of the number of bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₄Br₃N).

Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for monitoring the progress of reactions, such as the bromination of 3,6-Dibromo-2-methylpyridine (B1302955) to form the target compound. By analyzing aliquots of the reaction mixture, researchers can identify the starting material, the desired product, and any potential byproducts, such as under- or over-brominated species.

| Ion Cluster | Isotopic Composition | Expected Relative Intensity |

| M⁺ | (⁷⁹Br)₃ | 1 |

| [M+2]⁺ | (⁷⁹Br)₂(⁸¹Br)₁ | 3 |

| [M+4]⁺ | (⁷⁹Br)₁(⁸¹Br)₂ | 3 |

| [M+6]⁺ | (⁸¹Br)₃ | 1 |

This interactive table illustrates the theoretical isotopic pattern for a molecule containing three bromine atoms.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.

For "Pyridine, 3,6-dibromo-2-(bromomethyl)-", the spectra would be dominated by vibrations associated with the substituted pyridine ring and the bromomethyl group.

Pyridine Ring Vibrations: The C-H, C-C, and C-N stretching and bending vibrations of the pyridine ring would appear in the fingerprint region (typically below 1600 cm⁻¹). The substitution pattern with heavy bromine atoms would cause shifts in these frequencies compared to unsubstituted pyridine.

C-Br Vibrations: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of three C-Br bonds (two on the ring, one in the methyl group) would likely result in multiple absorption bands in this region.

-CH₂- Vibrations: The methylene (-CH₂-) group would exhibit characteristic symmetric and asymmetric stretching vibrations (around 2850-2960 cm⁻¹) and bending (scissoring) vibrations (around 1465 cm⁻¹).

Analysis of the FTIR and Raman spectra for related compounds like 2-amino-5-bromopyridine and 2-bromopyridine helps in assigning these vibrational modes. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| -CH₂- Stretch (asymmetric/symmetric) | 2850 - 2960 | FTIR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | FTIR, Raman |

| -CH₂- Bend (Scissoring) | ~1465 | FTIR |

| Ring Breathing/Deformation | 990 - 1050 | Raman |

| C-Br Stretch | 500 - 700 | FTIR, Raman |

This interactive table summarizes the expected characteristic vibrational frequencies for the target compound.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are essential for assessing the purity of "Pyridine, 3,6-dibromo-2-(bromomethyl)-" and for separating it from starting materials, reagents, and any isomeric byproducts that may form during synthesis.

Gas Chromatography (GC): Due to its likely volatility and thermal stability, GC is a suitable method for purity analysis. nih.gov Using a capillary column with a non-polar or medium-polarity stationary phase, it would be possible to separate the desired product from its precursor, 3,6-Dibromo-2-methylpyridine , and other potential impurities. Coupling the GC to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for quantitative purity assessment and peak identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and can also be scaled up for preparative purification. cdc.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The separation is based on the differential partitioning of the components between the stationary and mobile phases. A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore. HPLC is particularly useful for separating non-volatile impurities or thermally sensitive compounds. The development of methods for separating isomers of substituted pyridines is well-established and could be adapted for this specific compound. helixchrom.com

V. Theoretical and Computational Chemistry Studies of Pyridine, 3,6 Dibromo 2 Bromomethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For Pyridine (B92270), 3,6-dibromo-2-(bromomethyl)-, DFT studies would be instrumental in:

Mapping Reaction Pathways: Investigating the mechanisms of potential reactions, such as nucleophilic substitution at the bromomethyl group or on the pyridine ring.

Calculating Energetics: Determining the activation energies and reaction enthalpies to predict the feasibility and kinetics of different transformations.

Analyzing Reactivity Descriptors: Calculating parameters like frontier molecular orbital (HOMO-LUMO) gaps, electrostatic potential maps, and Fukui functions to identify the most reactive sites for electrophilic or nucleophilic attack.

No published DFT studies specifically modeling the reaction pathways or energetics of Pyridine, 3,6-dibromo-2-(bromomethyl)- could be located.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For the title compound, MD simulations would be used to:

Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule, particularly concerning the rotation of the bromomethyl group.

Simulate Intermolecular Interactions: Model how molecules of Pyridine, 3,6-dibromo-2-(bromomethyl)- interact with each other in condensed phases (liquid or solid) or with solvent molecules. This is crucial for understanding properties like solubility and crystal packing.

No research detailing molecular dynamics simulations to assess the conformational behavior or intermolecular forces of Pyridine, 3,6-dibromo-2-(bromomethyl)- was found.

Computational Design of Novel Reactions and Catalysts for Transformations of the Title Compound

Computational chemistry is increasingly used as a predictive tool to design new synthetic routes and catalysts. For Pyridine, 3,6-dibromo-2-(bromomethyl)-, this could involve:

Screening Catalysts: Virtually testing different catalysts (e.g., for cross-coupling reactions at the bromine sites) to predict which would be most effective and selective.

Designing Novel Reactions: Proposing new, undiscovered reactions by calculating the thermodynamic and kinetic viability of hypothetical reaction pathways.

There are no available studies on the computational design of new reactions or catalysts specifically targeting the transformation of Pyridine, 3,6-dibromo-2-(bromomethyl)-.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which is vital for compound characterization. This includes:

NMR Spectra: Calculating chemical shifts (¹H, ¹³C) to aid in the assignment of experimental NMR data.

Vibrational Spectra: Simulating infrared (IR) and Raman spectra by calculating vibrational frequencies. These predicted spectra are often compared with experimental ones to confirm molecular structure.

UV-Vis Spectra: Predicting electronic transitions to understand the ultraviolet-visible absorption properties of the molecule.

No computational studies predicting the spectroscopic properties of Pyridine, 3,6-dibromo-2-(bromomethyl)- have been published. While research exists for similar but distinct molecules like 2,6-bis(bromomethyl)pyridine, the differences in structure prevent the direct application of those findings to the title compound.

Vi. Synthetic Utility and Precursor Applications of Pyridine, 3,6 Dibromo 2 Bromomethyl

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the bromomethyl group provides a key entry point for the synthesis of fused heterocyclic systems. Nucleophilic attack by a variety of binucleophiles can lead to the formation of new rings fused to the pyridine (B92270) core. For instance, reaction with species containing two nucleophilic sites, such as 1,2-diamines, 1,2-diols, or aminothiols, could be employed to construct five- or six-membered heterocyclic rings.

Furthermore, the bromo substituents at the 3- and 6-positions can be utilized in subsequent intramolecular cyclization reactions. For example, after the initial reaction at the bromomethyl position, a palladium-catalyzed intramolecular C-C or C-N bond formation could be envisioned to create polycyclic aromatic systems. The strategic placement of the bromo groups allows for regioselective cyclization, offering control over the final architecture of the complex heterocycle.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reactant Type | Potential Fused Ring System | Reaction Type |

| 1,2-Diamines | Imidazopyridines | Nucleophilic Substitution & Cyclization |

| 1,2-Diols | Dioxinopyridines | Nucleophilic Substitution & Cyclization |

| Aminothiols | Thiazinopyridines | Nucleophilic Substitution & Cyclization |

| o-Phenylenediamines | Benzimidazopyridines | Nucleophilic Substitution & Cyclization |

Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring, in conjunction with side chains introduced via the bromomethyl group, can form effective chelating ligands for a variety of metal ions. The substitution of the bromine atom in the bromomethyl group with donor groups such as phosphines, amines, or thiols can lead to the formation of bidentate or tridentate ligands.

The bromo substituents at the 3- and 6-positions offer further opportunities for ligand modification. These positions can be functionalized through cross-coupling reactions to introduce additional coordinating groups, thereby increasing the denticity of the ligand and influencing the coordination geometry and electronic properties of the resulting metal complexes. Such tailored ligands are of significant interest in the development of new catalysts for a range of organic transformations.

Precursor for Supramolecular Assemblies and Macrocyclic Compounds

The difunctional or trifunctional nature of "Pyridine, 3,6-dibromo-2-(bromomethyl)-" makes it an attractive building block for the synthesis of macrocycles and other supramolecular assemblies. By reacting the bromomethyl group with a suitable linking molecule, and subsequently utilizing the bromo groups for further connections, large ring structures can be constructed.

For example, a double nucleophilic substitution on the bromomethyl group by a long-chain dinucleophile could be the first step in a macrocyclization strategy. The remaining bromo groups on the pyridine ring could then be used to form even larger, more complex architectures through intermolecular cross-coupling reactions. The rigid pyridine core would impart a degree of pre-organization to the resulting macrocycle, which is a key principle in supramolecular chemistry.

Building Block in the Synthesis of Functional Organic Materials

The pyridine core, when appropriately substituted, is a common component in functional organic materials due to its electronic properties and ability to participate in intermolecular interactions. "Pyridine, 3,6-dibromo-2-(bromomethyl)-" could serve as a versatile precursor for such materials.

The bromo groups can be readily converted to other functional groups via cross-coupling reactions, allowing for the introduction of chromophores, fluorophores, or electronically active moieties. For instance, Suzuki or Stille coupling reactions could be used to attach aryl or heteroaryl units, extending the π-conjugated system and tuning the optical and electronic properties of the resulting molecule. The bromomethyl group can be used to attach the molecule to a polymer backbone or a surface.

Table 2: Potential Functionalization for Organic Materials

| Reaction Type | Introduced Moiety | Potential Application |

| Suzuki Coupling | Aryl, Heteroaryl | Organic Light-Emitting Diodes (OLEDs) |

| Stille Coupling | Thienyl, Furyl | Organic Photovoltaics (OPVs) |

| Sonogashira Coupling | Alkynyl | Molecular Wires |

| Buchwald-Hartwig Amination | Amino groups | Hole-Transporting Materials |

Strategy for Late-Stage Functionalization in Specialized Chemical Research

In the context of complex molecule synthesis, the ability to introduce functional groups at a late stage is highly valuable. The three distinct reactive handles on "Pyridine, 3,6-dibromo-2-(bromomethyl)-" could be exploited for late-stage functionalization strategies.

For instance, a complex molecular fragment could be attached via the bromomethyl group early in a synthetic sequence. The less reactive bromo groups on the pyridine ring would remain intact and available for modification at a later stage. This would allow for the rapid generation of a library of analogues with diverse functionalities at the 3- and 6-positions, which is a powerful approach in medicinal chemistry and drug discovery for exploring structure-activity relationships. The differential reactivity of the C-Br bonds at the 3- and 6-positions could also potentially be exploited for selective functionalization.

Vii. Conclusion and Future Research Perspectives on Pyridine, 3,6 Dibromo 2 Bromomethyl

Summary of Key Research Findings and Contributions

Research on related compounds, such as 2,6-bis(bromomethyl)pyridine, demonstrates the utility of the bromomethyl group as a versatile handle for nucleophilic substitution and the construction of macrocyclic structures. Similarly, studies on dibromopyridines highlight the differential reactivity of bromine atoms on the pyridine (B92270) ring, which can be exploited for selective cross-coupling reactions. The combination of these features in Pyridine, 3,6-dibromo-2-(bromomethyl)- would theoretically allow for a stepwise and regioselective introduction of various functional groups, making it a valuable precursor for the synthesis of complex, multi-substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine core in pharmaceuticals and functional materials. acs.orgnih.govrsc.orgresearchgate.net

Current Challenges in Synthesis and Reactivity Control

The primary challenge in the study of Pyridine, 3,6-dibromo-2-(bromomethyl)- is the lack of a reported, optimized synthesis. Hypothetically, its synthesis would likely start from 3,6-dibromo-2-methylpyridine (B1302955). The subsequent benzylic bromination of the methyl group would need to be carefully controlled to avoid side reactions, such as over-bromination or degradation of the pyridine ring, which is often sensitive to radical conditions.

Controlling the reactivity of the three distinct bromine atoms presents another significant hurdle. The bromomethyl group is generally more susceptible to nucleophilic attack than the bromine atoms attached directly to the aromatic ring. However, the relative reactivity of the C-3 and C-6 bromine atoms can be influenced by the electronic effects of the substituents and the reaction conditions employed. Achieving selective functionalization at each of these positions would require a systematic investigation of various reaction parameters, including catalysts, solvents, and temperature. The electron-deficient nature of the pyridine ring can also deactivate it towards certain electrophilic substitution reactions, further complicating its functionalization. nih.gov

Emerging Trends in Halopyridine Chemistry

The field of halopyridine chemistry is continually evolving, with several emerging trends that could be instrumental in unlocking the potential of molecules like Pyridine, 3,6-dibromo-2-(bromomethyl)-.

One significant trend is the development of novel and more selective halogenation methods. nih.govchemrxiv.org Traditional halogenation techniques often require harsh conditions and can lead to mixtures of products. Modern approaches, including those utilizing designed phosphine (B1218219) reagents or Zincke imine intermediates, offer milder conditions and greater regioselectivity, which could be pivotal for the controlled synthesis of polysubstituted pyridines. nih.govnih.gov

Another key area of advancement is in the site-selective functionalization of polyhalogenated heteroarenes. nih.govnih.gov Advances in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, have enabled the selective substitution of specific halogen atoms based on their position and electronic environment. These methods could provide the necessary tools to selectively manipulate the different bromine atoms in Pyridine, 3,6-dibromo-2-(bromomethyl)-. Furthermore, late-stage functionalization techniques are becoming increasingly important for the efficient synthesis of complex molecules, and highly functionalized building blocks like the title compound are ideal substrates for such strategies. nih.gov

Future Directions for Expediting Academic Research on Pyridine, 3,6-dibromo-2-(bromomethyl)-

To accelerate the academic investigation of Pyridine, 3,6-dibromo-2-(bromomethyl)-, a multi-pronged approach is necessary.

First and foremost, the development of a robust and scalable synthetic route is paramount. This would likely involve the optimization of the bromination of 3,6-dibromo-2-methylpyridine, potentially exploring various radical initiators and brominating agents to maximize yield and minimize byproducts. A detailed spectroscopic and crystallographic characterization of the synthesized compound would provide a crucial foundation for all subsequent studies.

Once the compound is accessible, a systematic investigation of its reactivity should be undertaken. This would involve exploring the differential reactivity of the three bromine atoms towards a range of nucleophiles and cross-coupling partners. Computational studies could be employed in parallel to predict reactivity patterns and guide experimental design.

Finally, the potential applications of Pyridine, 3,6-dibromo-2-(bromomethyl)- as a building block should be explored. This could involve its use in the synthesis of novel ligands for catalysis, complex organic scaffolds for medicinal chemistry, or functional materials with interesting photophysical or electronic properties. The synthesis and characterization of a small library of derivatives would serve to showcase its synthetic utility and encourage its adoption by the broader scientific community.

Q & A

Basic Research Questions